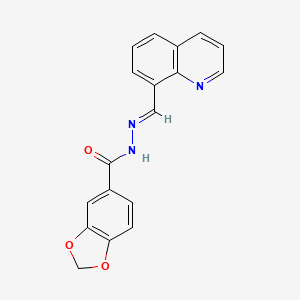![molecular formula C18H21N3O2 B5536829 4-甲基-2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶](/img/structure/B5536829.png)
4-甲基-2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This molecule belongs to a class of compounds that exhibit interesting chemical and physical properties due to the presence of pyrimidine, a heterocyclic aromatic organic compound, which is often explored for its potential in creating new materials or drug candidates. The molecule's structure suggests it could interact with various biological targets or possess unique material properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, including cyclization, nucleophilic substitution, and condensation processes. Techniques such as the classical Biginelli reaction or modified approaches are commonly employed to construct the pyrimidine core, followed by further functionalization to introduce specific substituents like the 4-methyl-piperidinyl group and phenoxy groups (Zhou et al., 2019; Urleb, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals planarity in the pyrimidine ring, which is crucial for its interaction with other molecules. The structure often includes various functional groups that contribute to the molecule's reactivity and interaction capabilities. X-ray diffraction analysis provides detailed insights into the molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Sharma et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the modification of the compound and the introduction of new functional groups. These reactions are pivotal for exploring the chemical properties and potential applications of the molecule in different domains (Rocha et al., 2023).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting point, boiling point, solubility in various solvents, and crystalline structure, are influenced by the specific substituents attached to the pyrimidine core. These properties are critical for determining the compound's suitability for various applications, including its role as a potential pharmaceutical agent or its use in material science (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and the ability to undergo specific reactions, define the potential utility of pyrimidine derivatives. Studies on these compounds often focus on their potential biological activity, interaction with other chemical entities, and the mechanisms underlying these interactions (Hidalgo, Navarro, & Zamora, 2018).
科学研究应用
化学合成和修饰
4-甲基-2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶及其相关化合物是各种化学合成工艺中的关键物质。例如,在由4-碘嘧啶合成的4-锡代嘧啶中,嘧啶可以通过Pd(II)催化的交叉偶联形成新的碳-碳键而被锡化,这突出了它们在复杂有机分子创建中的作用(Majeed等人,1989)。
光学和电子性质
对硫代嘧啶衍生物的探索揭示了它们在非线性光学(NLO)和电子应用中的巨大潜力。密度泛函理论(DFT)研究证实了这些化合物的结构参数和电子性质,强调了它们在光电子学中的适用性,并且由于其NLO特性,它们是高科技应用中很有前途的材料(Hussain等人,2020)。
光致发光研究
对席夫碱配体及其Zn(II)配合物的研究,包括与4-甲基-2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶相关的化合物,展示了它们的光致发光性质。研究表明,络合时会发生金属介导的荧光增强或猝灭,表明这些化合物在光致发光材料和传感器中的潜力(Chattopadhyay等人,2009)。
生物和药理学应用
虽然主要关注的是与非药物相关的应用,但值得一提的是,嘧啶及其衍生物,包括4-甲基-2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶的核心结构,已因其潜在的生物活性而被探索。例如,对5-羟甲基嘧啶的研究评估了它们对各种细胞系的细胞毒性,表明嘧啶衍生物在科学研究中除了药物之外还有更广泛的相关性(Stolarczyk等人,2021)。
未来方向
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(4-methylpyrimidin-2-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-7-10-21(11-8-13)17(22)15-4-3-5-16(12-15)23-18-19-9-6-14(2)20-18/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMROAXZSPHXSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)
![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)
![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)
![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)
![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)
![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)